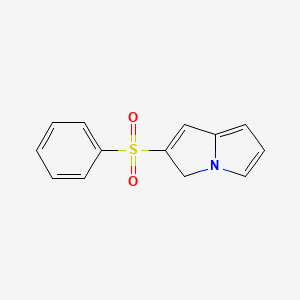
Chloro(diphenyl)(trifluoromethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(diphenyl)(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two phenyl groups, and a trifluoromethyl group. This compound is notable for its unique combination of silicon, chlorine, and fluorine, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(trifluoromethyl)silane can be synthesized through the reaction of diphenylsilane with trifluoromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The process involves the following steps:
Reaction Setup: The reaction is carried out in a dry, inert atmosphere, often using a glovebox or Schlenk line.
Catalyst Addition: A suitable catalyst, such as a transition metal complex, is added to facilitate the reaction.
Reaction Execution: Diphenylsilane is reacted with trifluoromethyl chloride at elevated temperatures, typically around 100-150°C.
Product Isolation: The resulting this compound is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Industrial production also incorporates advanced purification techniques, such as fractional distillation and chromatography, to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Chloro(diphenyl)(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. Reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under mild conditions (25-50°C) in inert solvents like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed, with reactions performed in appropriate solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atom.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of silicon-hydrogen across carbon-carbon multiple bonds.
Oxidation and Reduction: Products include silanols, silanes, and other oxidized or reduced derivatives of the original compound.
科学研究应用
Chloro(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with enhanced efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group.
作用机制
The mechanism of action of chloro(diphenyl)(trifluoromethyl)silane involves the reactivity of the silicon-chlorine and silicon-trifluoromethyl bonds. The compound can act as a source of trifluoromethyl groups in various chemical reactions. The trifluoromethyl group is highly electronegative, influencing the reactivity and stability of the compound. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in hydrosilylation, the silicon-hydrogen bond adds across unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Chloro(diphenyl)(trifluoromethyl)silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: This compound also contains a trifluoromethyl group bonded to silicon but differs in the presence of three methyl groups instead of phenyl groups. It is commonly used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Chlorodiphenylsilane: Lacks the trifluoromethyl group and is used in different synthetic applications where the trifluoromethyl group is not required.
Diphenyl(trifluoromethyl)silane: Similar to this compound but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with phenyl groups and a reactive chlorine atom, making it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
91920-08-0 |
|---|---|
分子式 |
C13H10ClF3Si |
分子量 |
286.75 g/mol |
IUPAC 名称 |
chloro-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C13H10ClF3Si/c14-18(13(15,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
MTLIIHPSLTWYHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)
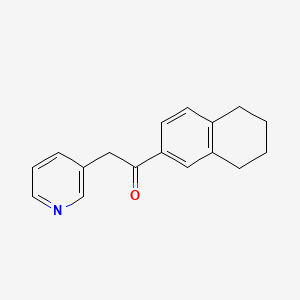
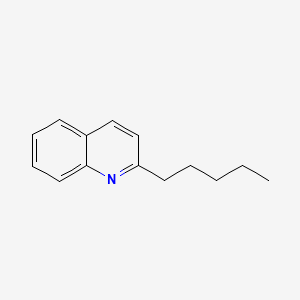

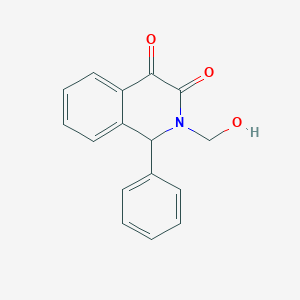
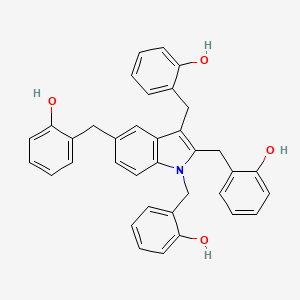
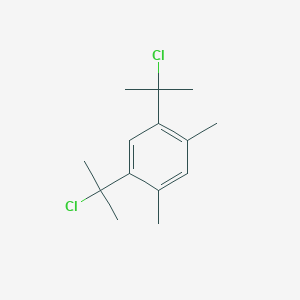
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
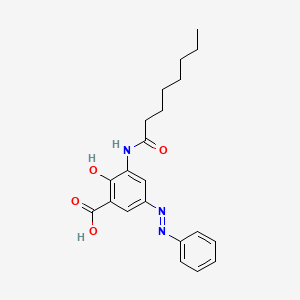
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
